

# Defactinib Application Notes: Pharmacokinetic and Drug Interaction Profile

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

**Defactinib** is an oral small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase-2 (Pyk2) [1]. It is US-approved in a co-packaged combination with avutometinib for adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1] [2] [3].

The following table summarizes the key pharmacokinetic parameters of **defactinib** relevant to drug interaction assessment.

| Parameter                         | Summary of Findings                                                                                   | Clinical Implications                                                                          |
|-----------------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| <b>Major Metabolizing Enzymes</b> | Primarily metabolized by <b>CYP3A4</b> and <b>CYP2C9</b> [1].                                         | Co-administration with strong CYP3A4/CYP2C9 inducers/inhibitors may alter defactinib exposure. |
| <b>Food Effect</b>                | Administration with a high-fat meal increased AUC by <b>2.7-fold</b> and Cmax by <b>1.9-fold</b> [1]. | Defactinib should be administered with food to ensure consistent and intended exposure [1].    |
| <b>Protein Binding</b>            | Highly bound (~90%) to human plasma proteins [1].                                                     | Potential for displacement interactions is theoretically low.                                  |

| Parameter                                   | Summary of Findings                                                                                                                                                                | Clinical Implications                                                                                                               |
|---------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| <b>Route of Elimination</b>                 | Primarily eliminated in feces (87% of dose; 52% as unchanged parent drug). Renal excretion is minimal (7.6% of dose) [1].                                                          | Low risk of interactions with drugs that affect renal secretion.                                                                    |
| <b>Active Metabolites</b>                   | Metabolite M4 is equipotent to the parent drug and accounts for 28% of drug exposure. Metabolite M2 is inactive [1].                                                               | The pharmacological activity of the M4 metabolite should be considered in interactions affecting defactinib metabolism.             |
| <b>Drug-Drug Interaction (DDI) Evidence</b> | A study in adrenocortical carcinoma suggested <b>no observed toxicity or drug-drug interactions</b> when combined with mitotane (a known CYP3A4 inducer) in a xenograft model [4]. | Preliminary <i>in vivo</i> data suggests the interaction with mitotane may be manageable; clinical monitoring in humans is advised. |
| <b>Interaction with Avutometinib</b>        | Pharmacokinetic data from a phase 1 trial did not suggest an obvious drug-drug interaction between avutometinib and defactinib [5].                                                | The approved combination regimen does not require dose adjustment due to PK interactions.                                           |

## Proposed Protocol for Assessing Defactinib Drug Interactions

The following protocol outlines a strategy for evaluating potential drug interactions with **defactinib**, based on its known pharmacokinetic properties.

### In Vitro Cytochrome P450 Phenotyping

- **Objective:** To confirm the specific CYP enzymes involved in **defactinib** metabolism.
- **Methodology:** Incubate **defactinib** with human liver microsomes (HLM) or recombinant CYP enzymes. Use chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) or antibodies specific to each CYP enzyme. Monitor the depletion of **defactinib** and formation of major metabolites (M2 and M4) using LC-MS/MS.

- **Key Measurements:** Reaction velocity, enzyme kinetic parameters ( $K_m$ ,  $V_{max}$ ), and relative activity for each CYP isoform.

## Assessment as a Perpetrator of Interactions (Enzyme Inhibition)

- **Objective:** To determine if **defactinib** or its major metabolite M4 can inhibit key CYP enzymes.
- **Methodology:** Conduct reversible inhibition and time-dependent inhibition (TDI) assays in HLM. Use probe substrates for major CYP enzymes (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9). Measure the  $IC_{50}$  value for reversible inhibition and the  $K_{i}$ / $k_{inact}$  values for TDI.
- **Key Measurements:**  $IC_{50}$  shift between pre-incubated and co-incubated samples, and the inactivation parameters ( $K_{i}$  and  $k_{inact}$ ).

## Clinical DDI Study Design

- **Objective:** To evaluate the clinical significance of a known metabolic pathway through a perpetrator study.
- **Study Design:** An open-label, fixed-sequence study in healthy volunteers or patients.
  - **Period 1:** Administer a single oral dose of **defactinib** (e.g., 200 mg) with food.
  - **Washout.**
  - **Period 2:** Pre-dose with a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg QD) for several days.
  - **Period 2, Day 4:** Co-administer a single dose of **defactinib** with the inhibitor.
- **Pharmacokinetic Sampling:** Intensive blood sampling over 48-72 hours post-**defactinib** dose in both periods to calculate  $AUC_{0-inf}$ ,  $C_{max}$ , and  $t_{1/2}$ .
- **Data Analysis:** Compare **defactinib** exposure (geometric mean ratio of  $AUC$  and  $C_{max}$ ) with and without the co-administered drug.

The diagram below illustrates the primary metabolic and interaction pathways for defactinir, based on current knowledge.



[Click to download full resolution via product page](#)

## Key Takeaways for Researchers

- **Critical Food Effect:** The significant increase in **defactinib** exposure when taken with a high-fat meal is a major pharmacokinetic factor that must be controlled in clinical studies and advised for patients [1].
- **Primary Metabolic Pathways:** The role of CYP3A4 and CYP2C9 indicates that **defactinib** is susceptible to interactions with strong inducers or inhibitors of these enzymes. While one preclinical study noted no interaction with mitotane, clinical vigilance is warranted [1] [4].

- **Combination Therapy Viability:** The lack of a significant pharmacokinetic interaction with its partner drug, avutometinib, supports the feasibility of this combination regimen [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Defactinib: Uses, Interactions, Mechanism of Action [[go.drugbank.com](http://go.drugbank.com)]
2. FDA grants accelerated approval to the combination of ... [[fda.gov](http://fda.gov)]
3. Avutometinib and Defactinib: First Approval [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
4. Defactinib in Combination with Mitotane Can Be an Effective ... [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
5. Defactinib with avutometinib in patients with solid tumors [[nature.com](http://nature.com)]

To cite this document: Smolecule. [Defactinib Application Notes: Pharmacokinetic and Drug Interaction Profile]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001669#defactinib-pharmacokinetic-drug-interaction-studies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)